Monofluorocyclopropane Cabozantinib Analog (rac-JV-976) Shows 1.6-Fold Greater c-Met Kinase Inhibition and >3-Fold Improved Cancer Cell Selectivity Versus Parent Cabozantinib
The racemic trans-fluoro cabozantinib analog JV-976, derived from the (2-fluorocyclopropane-1,1-diyl)dimethanol scaffold, demonstrated an IC₅₀ of 18.6 ± 6.2 nM against c-Met kinase, representing a 1.6-fold improvement in inhibitory potency compared to parent cabozantinib (29.9 ± 11.9 nM) [1]. More importantly, the resolved (+)-JV-976 enantiomer exhibited a selectivity ratio (HEK293 noncancerous / Hep G2 liver cancer cells) of >10, compared to only 3.1 for cabozantinib—a >3-fold enhancement in therapeutic window [1]. The cis-fluoro diastereomer JV-982 (IC₅₀ 29.9 ± 7.2 nM) and the (−)-JV-976 enantiomer (selectivity 3.1) did not achieve this gain, demonstrating that both the fluorine position and absolute stereochemistry are critical determinants of performance [1].
| Evidence Dimension | c-Met kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | rac-JV-976 (trans-fluoro): 18.6 ± 6.2 nM; (+)-JV-976 selectivity (HEK293/Hep G2): >10 |
| Comparator Or Baseline | Cabozantinib: IC₅₀ 29.9 ± 11.9 nM; selectivity 3.1 |
| Quantified Difference | 1.6-fold lower IC₅₀ (improved potency); >3.2-fold higher selectivity ratio (>10 vs 3.1) |
| Conditions | c-Met kinase inhibition assay (two independent replicates); cytotoxicity in Hep G2 liver cancer and HEK293 noncancerous cells |
Why This Matters
This is the only direct comparative evidence that a monofluorocyclopropane-containing analog—accessible via (2-fluorocyclopropane-1,1-diyl)dimethanol—can simultaneously improve target potency and cellular selectivity over the clinically approved parent drug, directly informing procurement decisions for kinase inhibitor lead optimization programs.
- [1] Veliks, J.; Videja, M.; Kinens, A.; Bobrovs, R.; Priede, M.; Kuka, J. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Med. Chem. Lett. 2020, 11 (11), 2146–2150. DOI: 10.1021/acsmedchemlett.0c00220. View Source
